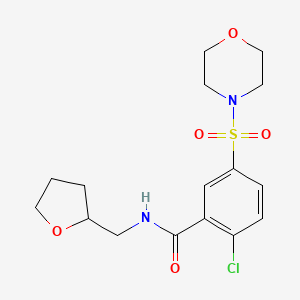![molecular formula C19H22FN3O B5203124 N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine, also known as FP-3, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. The purpose of
科学研究应用
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been studied for its potential in various scientific research applications, including drug addiction, Parkinson's disease, and schizophrenia. N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. In Parkinson's disease, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve motor function in animal models, suggesting that it may be a potential treatment for this disorder. In schizophrenia, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve cognitive function in animal models, suggesting that it may be a potential treatment for cognitive deficits associated with this disorder.
作用机制
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By blocking the activity of dopamine at D3 receptors, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine can modulate these functions.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. In addition, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to modulate the release of dopamine in the brain, suggesting that it may have potential in the treatment of dopamine-related disorders.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target D3 receptors. This can be useful in studying the role of D3 receptors in various functions. One limitation of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it may have off-target effects, which means it may affect other receptors or functions in addition to D3 receptors.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. One direction is to further explore its potential in the treatment of drug addiction, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential in other dopamine-related disorders, such as depression and anxiety. Additionally, future research could focus on developing more selective and potent D3 receptor antagonists, which could have even greater potential in scientific research and clinical applications.
合成方法
The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 2-pyridinecarboxaldehyde to form 4-fluoro-N-(2-pyridyl)aniline. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to form N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been optimized to produce high yields and purity.
属性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-15-6-8-17(9-7-15)22-18-5-3-13-23(14-18)19(24)11-10-16-4-1-2-12-21-16/h1-2,4,6-9,12,18,22H,3,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWKMJIPWMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
